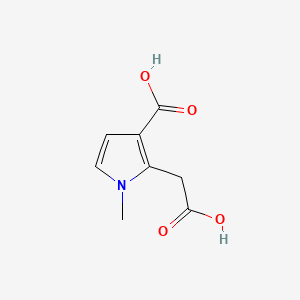
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
Cat. No. B1274168
Key on ui cas rn:
83863-74-5
M. Wt: 183.16 g/mol
InChI Key: HCEANTQTOYOMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07589206B2
Procedure details


2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (17.67 g) prepared as described by Bottaccio, Giorgio; Campolmi, Stefano; Carletti, Vittorio; Marchi, Marcello. EP105664, para-toluenesulfonic acid (9.17 g) and methanol (250 ml) were refluxed under argon for 48 hours. The solvent was evaporated and the residue washed with ethanol to yield the title compound as a white solid (15.75 g)
Quantity
17.67 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[N:6]([CH3:13])[CH:7]=[CH:8][C:9]=1[C:10](O)=[O:11])([OH:3])=[O:2].[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:25][OH:26]>>[CH3:25][O:26][C:10]([C:9]1[CH:8]=[CH:7][N:6]([CH3:13])[C:5]=1[CH2:4][C:1]([O:3][CH3:14])=[O:2])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CC=1N(C=CC1C(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
9.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue washed with ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=C(N(C=C1)C)CC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.75 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
